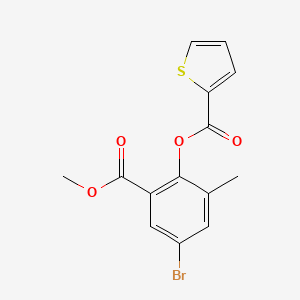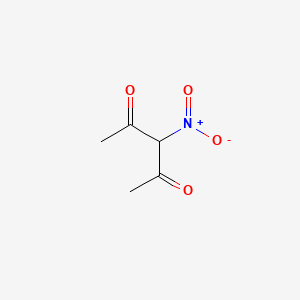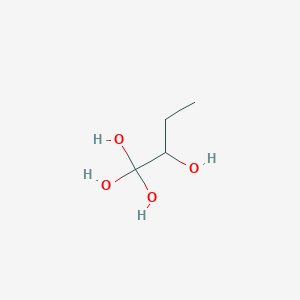
Butane-1,1,1,2-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,1,1,2-tetrol, also known as erythritol, is a four-carbon sugar alcohol with the chemical formula C4H10O4. It is naturally found in some fruits and fermented foods and is commonly used as a low-calorie sweetener. Erythritol is known for its sweetness, which is about 60-70% that of sucrose, and its non-caloric nature, making it a popular sugar substitute .
準備方法
Synthetic Routes and Reaction Conditions
Butane-1,1,1,2-tetrol can be synthesized through the hydrogenation of erythrose or erythrulose. The process involves the reduction of the carbonyl group in these sugars to a hydroxyl group, resulting in the formation of erythritol .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis. The fermentation process converts glucose into erythritol, which is then purified and crystallized for use .
化学反応の分析
Types of Reactions
Butane-1,1,1,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Erythritol can be oxidized to form erythrose or erythrulose using mild oxidizing agents.
Reduction: The reduction of erythrose or erythrulose to erythritol involves hydrogenation in the presence of a catalyst such as nickel.
Substitution: Erythritol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include erythrose, erythrulose, and various substituted derivatives of erythritol .
科学的研究の応用
Butane-1,1,1,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Erythritol is studied for its role in metabolic pathways and its effects on microbial growth.
Medicine: It is investigated for its potential as a low-calorie sweetener for diabetic patients and its effects on dental health.
Industry: Erythritol is used in the food industry as a sweetener and in the pharmaceutical industry as an excipient in drug formulations
作用機序
The mechanism of action of butane-1,1,1,2-tetrol involves its interaction with various molecular targets and pathways:
Sweetness Perception: Erythritol activates sweet taste receptors on the tongue, leading to the perception of sweetness.
Metabolic Pathways: It is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels.
Antimicrobial Effects: Erythritol has been shown to inhibit the growth of certain oral bacteria, contributing to its dental health benefits
類似化合物との比較
Butane-1,1,1,2-tetrol is unique among sugar alcohols due to its non-caloric nature and high digestive tolerance. Similar compounds include:
Xylitol: Another sugar alcohol with similar sweetness but higher caloric content.
Sorbitol: A sugar alcohol used as a sweetener and humectant, with a higher caloric value and potential laxative effects.
Mannitol: Used as a sweetener and diuretic, with lower sweetness and higher caloric content compared to erythritol
特性
CAS番号 |
31904-60-6 |
|---|---|
分子式 |
C4H10O4 |
分子量 |
122.12 g/mol |
IUPAC名 |
butane-1,1,1,2-tetrol |
InChI |
InChI=1S/C4H10O4/c1-2-3(5)4(6,7)8/h3,5-8H,2H2,1H3 |
InChIキー |
NDEIPVVSKGHSTL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


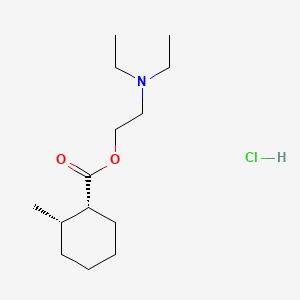
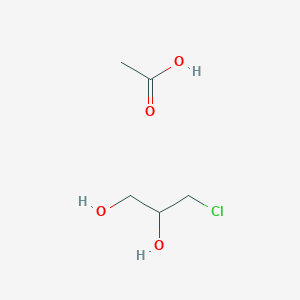
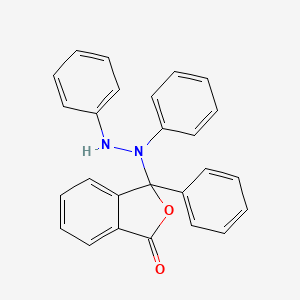
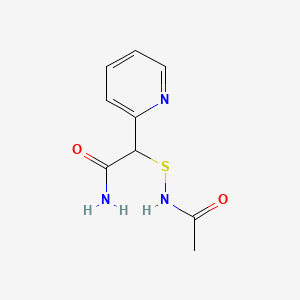
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
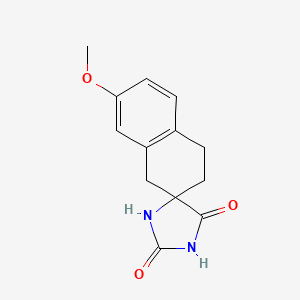
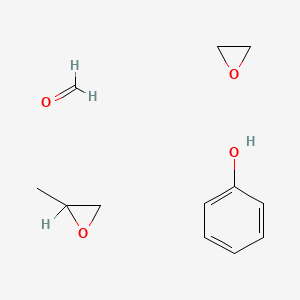
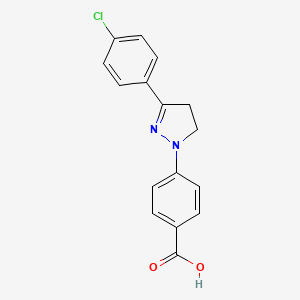
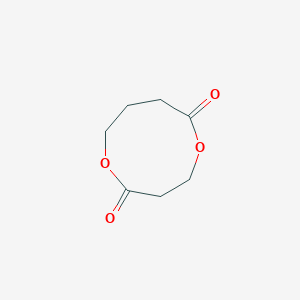
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

